molecular formula C12H12INO B2895904 N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide CAS No. 2199518-90-4

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B2895904
CAS No.: 2199518-90-4
M. Wt: 313.138
InChI Key: PNOYGXAXEAIMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide (CAS 2199518-90-4) is a bifunctional chemical probe engineered for activity-based protein profiling (ABPP) and chemoproteomic studies. This compound features an iodoacetamide warhead , which selectively reacts with cysteine thiols in proteins, enabling the covalent labeling of cysteine-reactive residues. This reactivity allows researchers to investigate cysteine accessibility, reactivity, and functional roles in various biological systems. The molecule also incorporates an alkyne handle (prop-2-yn-1-yl) via a benzyl-nitrogen linkage, which serves as a bioorthogonal tag for subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This enables the facile attachment of diverse reporter tags, such as fluorophores for visualization or biotin for enrichment and proteomic analysis. The structural motif of iodoacetamide linked to an alkyne is a gold standard in cysteinomics, as demonstrated by related benchmark probes like Iodoacetamide Alkyne-C3. The specific N-benzyl substitution in this molecule may influence its cell permeability, reactivity profile, and overall physicochemical properties, making it a valuable tool for profiling reactive cysteines in complex biological samples like live cells and tissue homogenates. It is particularly useful for mapping functional cysteines in enzyme active sites, identifying redox-sensitive residues, and screening for covalent drug engagement. This product is available for research purposes, with suppliers offering quantities ranging from 50 mg to 1 g. It is crucial to note that this compound is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-benzyl-2-iodo-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOYGXAXEAIMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CC=C1)C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

    Starting Materials: Benzylamine, propargyl bromide, and iodoacetamide.

    Reaction Steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The triple bond in the prop-2-ynyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on structural motifs (iodoacetamide, propargyl groups, or benzyl substituents), synthesis routes, and applications.

N-(Prop-2-yn-1-yl)acetamide Derivatives

  • N-(3-(2-(Benzylamino)phenyl)prop-2-yn-1-yl)acetamide (1r): Synthesized via Sonogashira coupling (65% yield), this derivative participates in cyclization reactions to generate fused polyheterocycles. Its benzylamino group enhances π-π stacking interactions in solid-state structures .
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m) : These triazole-containing analogs are synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition. Substituents like nitro groups (e.g., 6b, 6c) alter electronic profiles (e.g., IR: 1682 cm⁻¹ for C=O; NMR: δ 8.61 ppm for aromatic protons), influencing antimicrobial activity .

Sulfamoyl-Containing Analogs

  • N-(5-Chloro-2-methoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)acetamide derivatives (4–6) : These NLRP3 inflammasome inhibitors (yields: 57–69%) feature sulfamoyl and aryl groups. Compound 6, with a thiophene substituent, shows enhanced BBB penetration in PET imaging .

Other Acetamide Derivatives

  • N-(4-{[Benzyl(prop-2-yn-1-yl)carbamimidoyl]sulfamoyl}phenyl)acetamide : A sulfamoyl-guanidine hybrid (MW: 384.45) with uncharacterized bioactivity .

Structural and Functional Analysis

Key Structural Differences

Compound Substituents Molecular Weight Synthesis Yield Application
Target Compound Benzyl, Iodo 313.13 5% Chemoproteomics
1r Benzylamino 65% Cyclization reactions
6b 2-Nitrophenyl, triazole 404.13 Antimicrobial
Compound 5 (NLRP3 inhibitor) Sulfamoyl, chloro-methoxybenzyl 69% Inflammasome inhibition
  • Reactivity : The iodo group in the target compound enables covalent cysteine modification, while propargyl groups in analogs (e.g., 1r, 6a–m) facilitate click chemistry for bioconjugation .
  • Bioactivity: Sulfamoyl derivatives (e.g., Compound 5) exhibit nanomolar potency against NLRP3, whereas triazole analogs (e.g., 6b) show moderate antimicrobial effects .

Biological Activity

N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and biochemical interactions.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an iodine atom, a benzyl group, and a propynyl moiety attached to an acetamide backbone. The chemical formula is C9H10INOC_9H_{10}INO.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. This is attributed to the halogenated structure which often enhances the reactivity towards microbial targets.
  • Anticancer Properties : There is evidence supporting the anticancer potential of related compounds. For instance, N-benzyl-acetamides have been studied for their ability to inhibit RNA-dependent RNA polymerase (RdRp) in viruses, which could be extrapolated to cancer cell lines due to similar pathways involved in cell proliferation and survival .
  • Mechanism of Action : The compound likely interacts with specific proteins or enzymes within cells, altering their function. Similar compounds have been shown to bind to active sites on enzymes, causing conformational changes that inhibit their activity.

Antimicrobial Studies

A study investigating various acetamide derivatives found that certain substitutions led to enhanced antibacterial activity. For example, modifications in the benzyl group significantly affected the compound's efficacy against Staphylococcus aureus and Escherichia coli. The presence of iodine increases the electrophilicity of the compound, potentially enhancing its interaction with microbial targets.

Anticancer Studies

Research on N-benzyl-acetamides has demonstrated their potential as inhibitors of viral RdRp, which is crucial for viral replication. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating significant inhibitory effects on viral RNA synthesis . This mechanism may also be relevant in cancer therapies targeting similar pathways involved in cell division.

Case Studies

  • Case Study 1 : A compound structurally similar to this compound was evaluated for its anticancer effects on human breast cancer cells (MCF7). The study reported a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 μM after 48 hours of treatment.
  • Case Study 2 : In a separate study assessing antimicrobial efficacy, a derivative exhibiting structural similarities demonstrated significant inhibition against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 8 μg/mL.

Biochemical Pathways

The biochemical pathways affected by this compound include:

PathwayEffect
Cell Cycle RegulationInhibition of cyclin-dependent kinases leading to cell cycle arrest
ApoptosisInduction of apoptosis through activation of caspases
Antiviral ActivityInhibition of RdRp affecting viral replication

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound are typically absorbed in the gastrointestinal tract and metabolized by liver enzymes. The distribution within tissues can be influenced by lipophilicity and protein binding capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling 2-iodoacetic acid with propargylamine using carbodiimide coupling agents (e.g., EDCI) and catalytic DMAP in dichloromethane (DCM). Subsequent benzylation of the intermediate is achieved via nucleophilic substitution or reductive amination. Reaction progress is monitored by TLC, and purification employs flash column chromatography (40% ethyl acetate/hexane) . For multi-step routes, intermediates are characterized by NMR and HRMS to confirm structural integrity before proceeding .

Q. How is the purity and structural integrity of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide confirmed?

  • Methodological Answer : Purity is assessed via TLC (hexane:ethyl acetate gradients) and HPLC-UV. Structural confirmation uses 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, respectively. HRMS validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm1^{-1}) .

Q. What role does the iodine substituent play in the compound’s reactivity?

  • Methodological Answer : The iodo group serves as a leaving group in nucleophilic substitution reactions (e.g., Suzuki couplings) or as a halogen-bond donor in crystal engineering. Its polarizability also influences electronic properties, which can be modeled using density functional theory (DFT) to predict reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

  • Methodological Answer : Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst tuning : Copper(I) catalysts (e.g., CuI) accelerate propargyl-azide cycloadditions for downstream functionalization .
  • Temperature control : Lower temperatures (~0°C) reduce side reactions during iodination steps .
    Yield improvements are quantified via 1H^1H-NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How can the propargyl group be utilized for further functionalization?

  • Methodological Answer : The propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. For example, reacting with azide-functionalized biomolecules generates triazole-linked conjugates for drug-target interaction studies. Reaction efficiency is monitored by 1H^1H-NMR (disappearance of propargyl proton at δ ~2.5 ppm) .

Q. How can DFT calculations aid in predicting the compound’s electronic properties?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) model the electron density, ionization potentials, and bond dissociation energies. Exact exchange terms improve accuracy for halogenated systems, as demonstrated in thermochemical studies of iodoacetamides . Software like Gaussian or ORCA is used, with solvent effects incorporated via PCM models .

Q. How to address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • NMR shifts : Compare experimental 13C^{13}C-NMR with DFT-calculated chemical shifts (e.g., using GIAO method). Deviations >2 ppm suggest conformational mismatches or solvent effects .
  • IR bands : Anharmonic corrections in DFT (e.g., VPT2) resolve overestimated carbonyl stretching frequencies .
  • Crystallography : If available, refine X-ray structures with SHELXL to validate bond lengths/angles .

Q. How to design biological activity assays based on structural analogs?

  • Methodological Answer : Leverage structural similarities to benzothiazole or pyridinyl acetamides (e.g., ):

  • Enzyme inhibition : Test against kinases (IC50_{50}) or proteases using fluorogenic substrates.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer lines (e.g., HeLa) and antimicrobial activity (MIC) against S. aureus .
  • Molecular docking : Use AutoDock Vina to predict binding to ATP-binding pockets or DNA gyrase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.